molecular formula C17H28ClNO B011565 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin CAS No. 110312-35-1

8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin

Cat. No. B011565
M. Wt: 297.9 g/mol
InChI Key: VEIZGNXHIQVBNX-SLHAJLBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT, is a synthetic compound that acts as a selective agonist for the serotonin receptor subtype 1A (5-HT1A). This compound has been widely used in scientific research to investigate the physiological and biochemical effects of 5-HT1A receptor activation.

Mechanism Of Action

8-OH-DPAT acts as a selective agonist for the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor by 8-OH-DPAT leads to the activation of several intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the modulation of neurotransmitter release and neuronal activity.

Biochemical And Physiological Effects

The activation of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors by 8-OH-DPAT has been shown to have several biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of neuroendocrine function. 8-OH-DPAT has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages And Limitations For Lab Experiments

8-OH-DPAT has several advantages for use in lab experiments. It is a selective agonist for the 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor, which allows for the specific investigation of the physiological and biochemical effects of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor activation. It also has a high affinity for the receptor, which allows for the use of lower concentrations of the compound. However, there are also limitations to the use of 8-OH-DPAT in lab experiments. It has a relatively short half-life, which requires frequent dosing. It also has a narrow therapeutic window, which can lead to toxic effects at higher concentrations.

Future Directions

There are several future directions for research on 8-OH-DPAT. One area of research is the investigation of the role of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors in the pathophysiology of psychiatric disorders, such as anxiety and depression. Another area of research is the development of new compounds that can selectively target 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors with improved pharmacological properties. Additionally, the use of 8-OH-DPAT in combination with other compounds, such as selective serotonin reuptake inhibitors, may have therapeutic benefits for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 8-OH-DPAT involves several steps, starting from the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylethanone. This compound is then reduced to 2-amino-1-phenylethanone, which is further reacted with N,N-di-n-propylamine to yield 8-OH-DPAT. The purity and yield of the final product can be improved by recrystallization and chromatography.

Scientific Research Applications

8-OH-DPAT has been widely used in scientific research to investigate the physiological and biochemical effects of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptor activation. This compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and acetylcholine. It has also been used to study the role of 8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin receptors in anxiety, depression, and other psychiatric disorders.

properties

CAS RN

110312-35-1

Product Name

8-Hydroxy-1-methyl-2-(di-n-propylamino)tetralin

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

(7S,8R)-7-(dipropylamino)-8-methyl-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

InChI

InChI=1S/C17H27NO.ClH/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-16(19)17(14)13(15)3;/h6-8,13,15,19H,4-5,9-12H2,1-3H3;1H/t13-,15-;/m0./s1

InChI Key

VEIZGNXHIQVBNX-SLHAJLBXSA-N

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C([C@H]1C)C(=CC=C2)O.Cl

SMILES

CCCN(CCC)C1CCC2=C(C1C)C(=CC=C2)O.Cl

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1C)C(=CC=C2)O.Cl

Other CAS RN

110312-35-1

synonyms

8-HMPAT
8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin
8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin hydrochloride, (+)-isomer
8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin, (+-)-isomer
8-hydroxy-1-methyl-DPAT

Origin of Product

United States

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